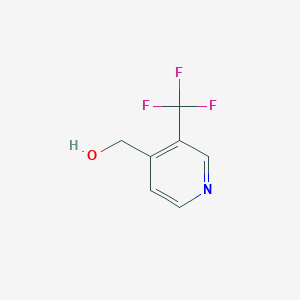
(3-(Trifluoromethyl)pyridin-4-yl)methanol
Descripción general
Descripción
“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1227598-69-7. It has a molecular weight of 177.13 and its IUPAC name is [3-(trifluoromethyl)-4-pyridinyl]methanol .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients. The synthesis of TFMPs generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C7H6F3NO . The InChI code for this compound is 1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 .Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Agrochemical Industry Applications
Trifluoromethylpyridine derivatives, including (3-(Trifluoromethyl)pyridin-4-yl)methanol , are widely used in the agrochemical industry. They serve as building blocks for the synthesis of various pesticides. For instance, they have been utilized in creating compounds like fluazinam, which shows higher fungicidal activity compared to other derivatives .
Pharmaceutical Industry Applications
In the pharmaceutical sector, these derivatives are key components in developing drugs that target specific proteins or enzymes within the body. For example, they are part of the structure of pexidartinib, a medication used for treating specific types of tumors .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research area due to their applications across different industries. More than 50% of pesticides launched in the last two decades have been fluorinated, highlighting the significance of compounds like (3-(Trifluoromethyl)pyridin-4-yl)methanol in this field .
Lipid Kinase Inhibition
Compounds containing trifluoromethyl groups are involved in inhibiting lipid kinases, which play a role in cell proliferation, apoptosis, motility, and invasion, as well as glucose metabolism. This application is particularly relevant in cancer research and treatment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTYEWRIOVGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



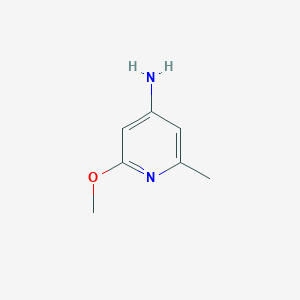
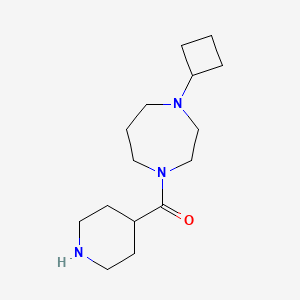
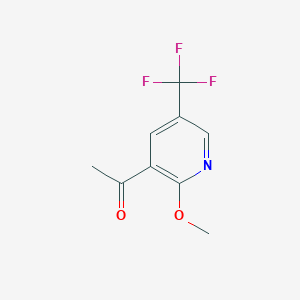

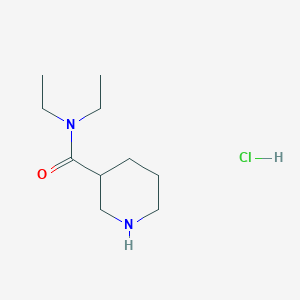

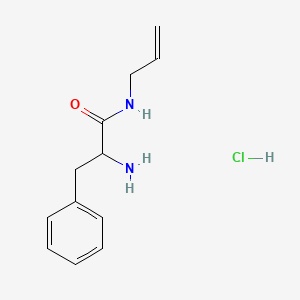

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)



![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)